2,4-Difluorobenzylmagnesium bromide
Overview
Description
2,4-Difluorobenzylmagnesium bromide is an organometallic compound with the molecular formula C7H5BrF2Mg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 2,4-difluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Difluorobenzylmagnesium bromide is typically prepared by the reaction of 2,4-difluorobenzyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The purity of the final product is ensured through careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorobenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in halogen-metal exchange reactions.
Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of diethyl ether or THF.
Halogenated Compounds: Undergoes halogen-metal exchange with compounds like bromobenzene.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Major Products
Alcohols: Formed from reactions with carbonyl compounds.
Substituted Aromatics: Result from halogen-metal exchange and coupling reactions.
Scientific Research Applications
2,4-Difluorobenzylmagnesium bromide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Involved in the development of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-difluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles such as carbonyl compounds. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a phenyl group instead of a 2,4-difluorobenzyl group.
2,4-Difluorophenylmagnesium Bromide: Similar structure but lacks the methylene group.
Benzylmagnesium Bromide: Contains a benzyl group without fluorine substituents.
Uniqueness
2,4-Difluorobenzylmagnesium bromide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in synthetic applications. The fluorine atoms can also affect the electronic properties of the resulting products, making this compound valuable in the synthesis of fluorinated organic molecules.
Properties
IUPAC Name |
magnesium;2,4-difluoro-1-methanidylbenzene;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKZBHQZRCTDOD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2Mg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381170 | |
Record name | Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
546122-71-8 | |
Record name | Magnesium bromide (2,4-difluorophenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.